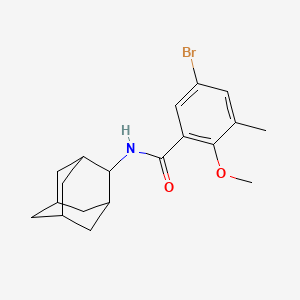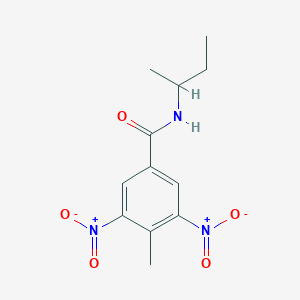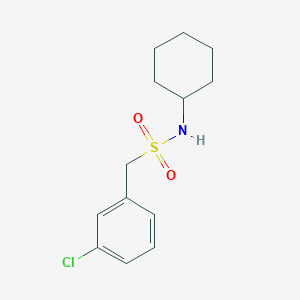
N-2-adamantyl-5-bromo-2-methoxy-3-methylbenzamide
Overview
Description
N-2-adamantyl-5-bromo-2-methoxy-3-methylbenzamide (also known as Bromantane) is a synthetic compound that belongs to the class of adamantane derivatives. It was first synthesized in the late 1980s in Russia and has since gained popularity in the scientific community due to its unique pharmacological properties.
Scientific Research Applications
Bromantane has been extensively studied for its pharmacological properties, particularly its ability to enhance physical and mental performance. It has been shown to increase endurance, reduce fatigue, and improve cognitive function in both humans and animals. Additionally, Bromantane has been investigated for its potential use in the treatment of various medical conditions such as Parkinson's disease, depression, and anxiety.
Mechanism of Action
The exact mechanism of action of Bromantane is not fully understood. However, it is believed to work by modulating the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation leads to an increase in energy, focus, and motivation, as well as a reduction in anxiety and depression.
Biochemical and Physiological Effects:
Bromantane has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of ATP (adenosine triphosphate) in the brain, which is responsible for providing energy to cells. It also increases the levels of GABA (gamma-aminobutyric acid), a neurotransmitter that is involved in the regulation of anxiety and stress. Additionally, Bromantane has been shown to increase the levels of BDNF (brain-derived neurotrophic factor), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
Bromantane has several advantages for lab experiments. It has a long half-life, which means that it can be administered less frequently than other drugs. Additionally, it has low toxicity and is generally well-tolerated by animals and humans. However, one limitation of Bromantane is that it is not widely available and can be expensive to obtain.
Future Directions
There are several future directions for research on Bromantane. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential use as a cognitive enhancer in healthy individuals. Finally, there is interest in investigating the long-term effects of Bromantane use, particularly with regard to its impact on brain function and overall health.
Conclusion:
In conclusion, Bromantane is a synthetic compound that has gained popularity in the scientific community due to its unique pharmacological properties. It has been extensively studied for its ability to enhance physical and mental performance, as well as its potential use in the treatment of various medical conditions. While there are still many unanswered questions about its mechanism of action and long-term effects, Bromantane holds promise as a potential therapeutic agent and cognitive enhancer.
properties
IUPAC Name |
N-(2-adamantyl)-5-bromo-2-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO2/c1-10-3-15(20)9-16(18(10)23-2)19(22)21-17-13-5-11-4-12(7-13)8-14(17)6-11/h3,9,11-14,17H,4-8H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNVFKHAKQSTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2C3CC4CC(C3)CC2C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4703527.png)
![2-{1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4703530.png)

![10-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}-10H-phenothiazine](/img/structure/B4703544.png)
![N-(dicyclopropylmethyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4703561.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B4703565.png)
![11-hydroxy-7,9,9-trimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B4703572.png)
![2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4703579.png)
![ethyl 4-{[(2-{[(2-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}benzoate](/img/structure/B4703582.png)
![2-bromo-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4703587.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4703606.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4703613.png)
![1-(4-methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4703624.png)